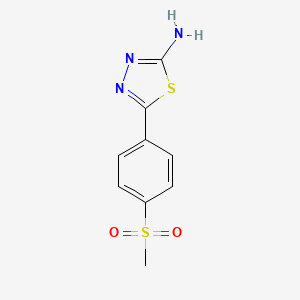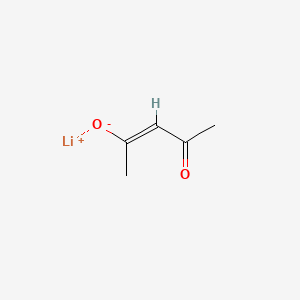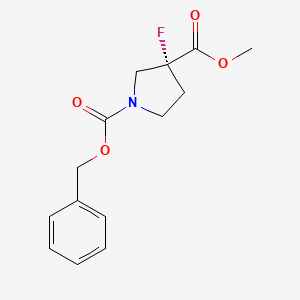![molecular formula C12H15BrOS B13900837 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one CAS No. 1553148-43-8](/img/structure/B13900837.png)
1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and an ethanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Bromination: The starting material, 2-(tert-butylsulfanyl)phenyl ethanone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioethers).
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
科学研究应用
1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
作用机制
The mechanism of action of 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The carbonyl group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.
相似化合物的比较
1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one: Lacks the bromine atom, which may result in different reactivity and applications.
1-bromo-4-(tert-butylsulfanyl)benzene: Contains a bromine atom and tert-butylsulfanyl group but lacks the ethanone moiety.
4’-tert-Butylacetophenone: Contains a tert-butyl group and ethanone moiety but lacks the bromine and sulfanyl groups.
Uniqueness: 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one is unique due to the combination of its bromine atom, tert-butylsulfanyl group, and ethanone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
1553148-43-8 |
|---|---|
分子式 |
C12H15BrOS |
分子量 |
287.22 g/mol |
IUPAC 名称 |
1-(5-bromo-2-tert-butylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 |
InChI 键 |
FXWHBGZRGXOMSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)Br)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
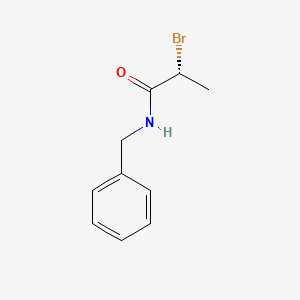
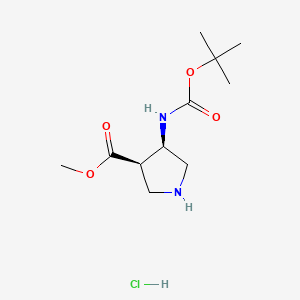

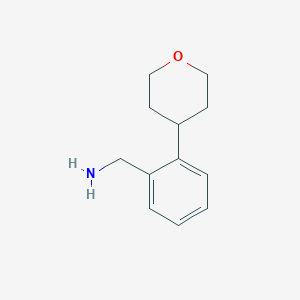
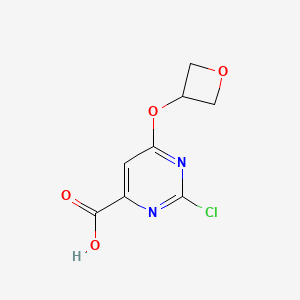
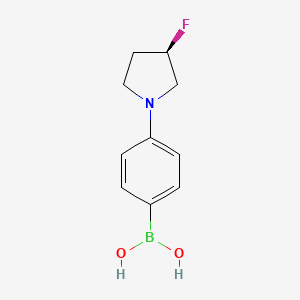

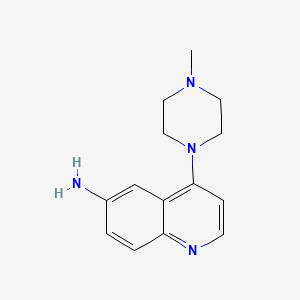
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
